Cas no 2097932-80-2 (1-[1-(Pyridine-3-sulfonyl)piperidin-4-yl]-4-[3-(trifluoromethyl)phenyl]piperazine)

1-[1-(Pyridine-3-sulfonyl)piperidin-4-yl]-4-[3-(trifluoromethyl)phenyl]piperazine is a structurally complex heterocyclic compound featuring a pyridine-3-sulfonyl group linked to a piperidine core, further substituted with a trifluoromethylphenylpiperazine moiety. This compound exhibits potential as an intermediate in pharmaceutical research, particularly in the development of bioactive molecules targeting central nervous system (CNS) receptors or enzyme inhibitors. The presence of the trifluoromethyl group enhances lipophilicity and metabolic stability, while the pyridine and piperazine functionalities contribute to binding affinity and selectivity. Its well-defined molecular architecture makes it suitable for structure-activity relationship (SAR) studies in medicinal chemistry. The compound is typically used in controlled research environments, requiring handling under standard laboratory safety protocols.
1-[1-(Pyridine-3-sulfonyl)piperidin-4-yl]-4-[3-(trifluoromethyl)phenyl]piperazine structure
2097932-80-2 structure
Product Name:1-[1-(Pyridine-3-sulfonyl)piperidin-4-yl]-4-[3-(trifluoromethyl)phenyl]piperazine
CAS No:2097932-80-2
MF:C21H25F3N4O2S
MW:454.50901389122
CID:5473601
PubChem ID:126851957
Update Time:2025-10-29

1-[1-(Pyridine-3-sulfonyl)piperidin-4-yl]-4-[3-(trifluoromethyl)phenyl]piperazine Chemical and Physical Properties

Names and Identifiers

    • F3395-0976
    • 1-(1-pyridin-3-ylsulfonylpiperidin-4-yl)-4-[3-(trifluoromethyl)phenyl]piperazine
    • 1-[1-(pyridine-3-sulfonyl)piperidin-4-yl]-4-[3-(trifluoromethyl)phenyl]piperazine
    • AKOS032464859
    • 2097932-80-2
    • 1-[1-(Pyridine-3-sulfonyl)piperidin-4-yl]-4-[3-(trifluoromethyl)phenyl]piperazine
    • Inchi: 1S/C21H25F3N4O2S/c22-21(23,24)17-3-1-4-19(15-17)27-13-11-26(12-14-27)18-6-9-28(10-7-18)31(29,30)20-5-2-8-25-16-20/h1-5,8,15-16,18H,6-7,9-14H2
    • InChI Key: XRDCPDHOLYXFMS-UHFFFAOYSA-N
    • SMILES: S(C1C=NC=CC=1)(N1CCC(CC1)N1CCN(C2C=CC=C(C(F)(F)F)C=2)CC1)(=O)=O

Computed Properties

  • Exact Mass: 454.16503171g/mol
  • Monoisotopic Mass: 454.16503171g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 9
  • Heavy Atom Count: 31
  • Rotatable Bond Count: 4
  • Complexity: 684
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.1
  • Topological Polar Surface Area: 65.1Ų

1-[1-(Pyridine-3-sulfonyl)piperidin-4-yl]-4-[3-(trifluoromethyl)phenyl]piperazine Pricemore >>

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1-[1-(Pyridine-3-sulfonyl)piperidin-4-yl]-4-[3-(trifluoromethyl)phenyl]piperazine Related Literature

Additional information on 1-[1-(Pyridine-3-sulfonyl)piperidin-4-yl]-4-[3-(trifluoromethyl)phenyl]piperazine

Introduction to 1-[1-(Pyridine-3-sulfonyl)piperidin-4-yl]-4-[3-(trifluoromethyl)phenyl]piperazine (CAS No. 2097932-80-2)

1-[1-(Pyridine-3-sulfonyl)piperidin-4-yl]-4-[3-(trifluoromethyl)phenyl]piperazine, identified by its CAS number 2097932-80-2, is a compound of significant interest in the field of pharmaceutical chemistry. This molecule belongs to a class of heterocyclic piperazine derivatives that have garnered considerable attention due to their potential applications in medicinal chemistry and drug development. The structural features of this compound, particularly the presence of a pyridine-3-sulfonyl group and a trifluoromethyl-substituted phenyl ring, contribute to its unique chemical properties and biological activities.

The synthesis and characterization of 1-[1-(Pyridine-3-sulfonyl)piperidin-4-yl]-4-[3-(trifluoromethyl)phenyl]piperazine involve meticulous attention to detail, ensuring that the molecular structure is accurately represented. The pyridine-3-sulfonyl moiety is known for its ability to enhance binding affinity to biological targets, making it a valuable component in the design of novel therapeutic agents. Additionally, the trifluoromethyl group introduces electronic and steric effects that can modulate the pharmacokinetic properties of the compound, thereby influencing its overall efficacy and safety profile.

In recent years, there has been a growing interest in exploring the pharmacological potential of piperazine derivatives. These compounds have shown promise in various therapeutic areas, including central nervous system disorders, cardiovascular diseases, and infectious diseases. The specific combination of functional groups in 1-[1-(Pyridine-3-sulfonyl)piperidin-4-yl]-4-[3-(trifluoromethyl)phenyl]piperazine positions it as a candidate for further investigation in these domains. Researchers have been particularly intrigued by its potential as a scaffold for developing new drugs that can interact with complex biological pathways.

The chemical properties of this compound make it an attractive candidate for use in high-throughput screening (HTS) campaigns aimed at identifying novel drug candidates. The presence of both polar and non-polar regions in its structure allows it to interact with a wide range of biological targets, including enzymes and receptors. This versatility is crucial for discovering compounds that can modulate disease-related pathways effectively. Furthermore, the trifluoromethyl group can improve metabolic stability, which is often a critical factor in drug development.

Recent advancements in computational chemistry have enabled more accurate predictions of the biological activity of molecules like 1-[1-(Pyridine-3-sulfonyl)piperidin-4-yl]-4-[3-(trifluoromethyl)phenyl]piperazine. Molecular docking studies have been employed to model its interactions with various protein targets, providing insights into its potential mechanisms of action. These studies suggest that the compound may exhibit inhibitory effects on certain enzymes and receptors involved in inflammation and pain signaling. Such findings are particularly relevant given the increasing demand for novel therapeutics in these areas.

The synthesis of 1-[1-(Pyridine-3-sulfonyl)piperidin-4-yl]-4-[3-(trifluoromethyl)phenyl]piperazine involves multi-step organic reactions that require precise control over reaction conditions. Key steps include the introduction of the pyridine-3-sulfonyl group and the trifluoromethyl-substituted phenyl ring, which are critical for achieving the desired molecular architecture. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, have been utilized to construct the complex framework of this compound efficiently.

The purity and stability of 1-[1-(Pyridine-3-sulfonyl)piperidin-4-yl]-4-[3-(trifluoromethyl)phenyl]piperazine are essential factors that must be carefully monitored during synthesis and storage. Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC) are employed to confirm its identity and assess its quality. These methods provide detailed information about the molecular structure and purity of the compound, ensuring that it meets the stringent requirements for pharmaceutical applications.

In conclusion, 1-[1-(Pyridine-3-sulfonyl)piperidin-4-yl]-4-[3-(trifluoromethyl)phenyl]piperazine (CAS No. 2097932-80-2) is a promising compound with significant potential in pharmaceutical research. Its unique structural features make it an attractive candidate for further exploration in drug discovery efforts aimed at addressing various diseases. As our understanding of biological pathways continues to expand, compounds like this one will play a crucial role in developing innovative therapeutic strategies.

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